1-Bromo-2-(chloromethyl)benzene
Overview
Description
1-Bromo-2-(chloromethyl)benzene is a significant compound in organic synthesis, serving as an intermediate for the creation of various chemical substances. Its structural uniqueness facilitates a wide range of chemical transformations, making it a valuable entity in synthetic chemistry.
Synthesis Analysis
The synthesis of derivatives of this compound, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, involves the Wittig-Horner reaction, indicating the compound's versatility in organic synthesis (Liang Zuo-qi, 2015).
Molecular Structure Analysis
Research on the molecular structure of this compound derivatives, like its chloro and bromo analogues, reveals significant insights into their geometric configurations, highlighting the impact of bromine and chlorine substitutions on the benzene ring (M. Jotani et al., 2019).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leading to the formation of novel compounds. Its reactivity has been demonstrated through the synthesis of complex molecules, showcasing its adaptability in chemical synthesis (S. Patil et al., 2012).
Physical Properties Analysis
The physical properties, including crystalline structure and photoluminescence, of derivatives of this compound have been extensively studied, providing a deeper understanding of its characteristics in various states (Timo Stein et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity in nucleophilic substitution reactions, have been explored through the synthesis and characterization of its derivatives. These studies illuminate the compound's utility in creating structurally diverse and functionally rich chemical entities (H. Bi, 2014).
Scientific Research Applications
Synthesis and Chemical Applications
1-Bromo-2-(chloromethyl)benzene serves as a key precursor in the synthesis of various complex compounds. For instance, it has been used in the formation of ethynylferrocene compounds, which show significant electrochemical properties due to their reversible oxidations (Fink et al., 1997). Additionally, it has played a crucial role in the synthesis of non-peptide small molecular antagonist benzamide derivatives, highlighting its utility in medicinal chemistry (Bi, 2015).
Material Science and Photoluminescence
In the field of material science, this compound has been used to synthesize compounds like 1-Bromo-4-(2,2-diphenylvinyl)benzene. Such compounds exhibit interesting photoluminescence properties, which can be critical in developing new materials with specific optical characteristics (Liang Zuo-qi, 2015).
Organic Synthesis and Catalysis
The compound has also found applications in organic synthesis and catalysis. It has been involved in ring halogenations of polyalkylbenzenes, demonstrating its versatility in organic synthetic procedures (Bovonsombat & Mcnelis, 1993). Moreover, it contributes to the creation of novel CCR5 antagonists, showcasing its potential in drug discovery (Cheng De-ju, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromobenzyl chloride, also known as 1-Bromo-2-(chloromethyl)benzene, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Mode of Action
The mode of action of 2-Bromobenzyl chloride involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound can react via an SN1 pathway, via the resonance-stabilized carbocation, especially for 2° and 3° benzylic halides .
Pharmacokinetics
Its physical properties such as its liquid form and density (1679 g/mL at 25 °C (lit)) may influence its bioavailability.
Result of Action
The molecular and cellular effects of 2-Bromobenzyl chloride’s action are largely dependent on the specific context of its use, particularly the type of organic synthesis, pharmaceutical, agrochemical, or dyestuff it is involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromobenzyl chloride. For instance, it is recommended to store the compound in cool, dry conditions in well-sealed containers . It is also incompatible with oxidizing agents and bases , indicating that the chemical environment can significantly impact its reactivity and stability.
properties
IUPAC Name |
1-bromo-2-(chloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVSFIUKWUTKES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334741 | |
Record name | 1-Bromo-2-(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
578-51-8 | |
Record name | 1-Bromo-2-(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(chloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-bromobenzyl chloride utilized in the synthesis of thieno-fused heterocycles?
A: 2-Bromobenzyl chloride serves as a crucial building block in constructing thieno-fused heterocycles. The research demonstrates its use in a two-step process [, ]:
- Friedel-Crafts Acylation: 2-Bromobenzyl chloride reacts with indoles in a Friedel-Crafts acylation reaction mediated by ZrCl4. This forms a 3-acylated indole derivative. []
- Intramolecular Direct Arylation: The resulting 3-acylated indole undergoes a palladium-catalyzed intramolecular C-2 arylation. This cyclization step forms the desired indenoindolone, a type of thieno-fused heterocycle. []
Q2: Why is the synthesis of thieno-fused heterocycles significant in organic chemistry?
A: Thieno-fused heterocycles represent a diverse class of compounds with valuable applications. The research highlights that some 4,5-substituted 3-amino/hydroxy-2-stryrylthiophenes (or 2-acrylates) exhibit strong fluorescence, making them potentially useful in materials science and biological imaging []. Furthermore, the development of efficient and general synthetic routes to access these structures is crucial for exploring their potential in pharmaceuticals and other fields.
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